

MT-7716 Free Base in Alcohol Dependence Research: A Technical Guide

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Compound of Interest		
Compound Name:	MT-7716 free base	
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Introduction

Alcohol use disorder (AUD) remains a significant global health challenge with limited effective therapeutic options. The nociceptin/orphanin FQ (N/OFQ) system and its receptor (NOP, or ORL-1) have emerged as a promising target for the development of novel pharmacotherapies for alcoholism.[1][2] Dysregulation of this system has been implicated in alcohol abuse and alcoholism.[1] MT-7716, a non-peptide, small-molecule NOP receptor agonist, has shown considerable promise in preclinical studies for reducing alcohol seeking and consumption.[1][3] [4][5][6][7] This technical guide provides an in-depth overview of the core research on MT-7716 free base in the context of alcohol dependence, focusing on its pharmacological properties, efficacy in preclinical models, and underlying mechanisms of action.

Pharmacological Profile of MT-7716

MT-7716 is a potent and selective agonist for the NOP receptor.[4][5][6][7] In vitro studies have characterized its high affinity and full agonist activity at human NOP receptors.

Table 1: In Vitro Pharmacological Data for MT-7716



Parameter	Value	Cell Line	Reference
Ki (Binding Affinity)	0.21 nM	HEK293 cells expressing human NOP receptors	[2]
EC50 (Potency)	0.30 nM	HEK293 cells expressing human NOP receptors (GTPy35S binding assay)	[2]
Efficacy	Full agonist (similar to endogenous ligand N/OFQ)	HEK293 cells expressing human NOP receptors (GTPy35S binding assay)	[2]

Preclinical Efficacy in Models of Alcohol Dependence

MT-7716 has demonstrated significant efficacy in various rodent models of alcohol dependence, suggesting its potential to reduce alcohol consumption and prevent relapse.

Reduction of Alcohol Self-Administration

Studies in alcohol-preferring rat strains and in rats with a history of alcohol dependence have shown that oral administration of MT-7716 can dose-dependently decrease voluntary alcohol intake.[2] Notably, the effect of MT-7716 on reducing alcohol self-administration is more pronounced in post-dependent animals compared to non-dependent ones.[1][3]

Table 2: Effects of MT-7716 on Alcohol Self-Administration in Rats



Animal Model	MT-7716 Dose (oral)	Key Findings	Reference
Marchigian Sardinian alcohol-preferring rats	0.3, 1, and 3 mg/kg (twice daily for 14 days)	Dose-dependent decrease in voluntary alcohol intake. The effect became stronger with repeated administration and persisted for one week after discontinuation.	[2]
Post-dependent Wistar rats	0.3 and 1 mg/kg	Reduced alcohol self-administration.	[1][3]
Non-dependent Wistar rats	0.3 and 1 mg/kg	Ineffective in reducing alcohol self-administration.	[1][3]

Prevention of Relapse

MT-7716 has also been shown to be effective in preventing the reinstatement of alcohol-seeking behavior triggered by stress or alcohol-associated cues, which are key drivers of relapse in humans.

Table 3: Effects of MT-7716 on Reinstatement of Alcohol Seeking in Rats



Animal Model	MT-7716 Dose (oral)	Reinstatement Trigger	Key Findings	Reference
Post-dependent Wistar rats	0.3 and 1 mg/kg	Stress (footshock)	Reduced stress- induced reinstatement of alcohol seeking. The effect was more pronounced at 3 weeks post- dependence.	[1][3]
Marchigian Sardinian alcohol- preferring rats	Not specified in snippets	Ethanol- associated environmental stimuli and stress	Effective in preventing reinstatement.	[2]

Attenuation of Alcohol Withdrawal Symptoms

In addition to its effects on alcohol consumption and relapse, MT-7716 has been found to alleviate the physical symptoms of alcohol withdrawal.

Table 4: Effects of MT-7716 on Alcohol Withdrawal Symptoms in Rats

Animal Model	MT-7716 Dose (oral)	Key Findings	Reference
Wistar rats withdrawn from a 7-day alcohol liquid diet	Not specified in snippets	Significantly attenuated somatic alcohol withdrawal symptoms.	[2]

Mechanism of Action: Interaction with the GABAergic System



The anti-alcohol properties of MT-7716 are, at least in part, mediated by its modulation of the GABAergic system in the central nucleus of the amygdala (CeA), a brain region critically involved in alcohol dependence and anxiety.[8][9]

Ethanol is known to enhance GABAergic transmission in the CeA, an effect that contributes to its reinforcing properties.[8][9] MT-7716 counteracts this effect by decreasing GABA release at CeA synapses.[8][9]

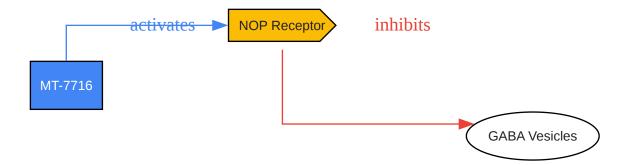
Table 5: Electrophysiological Effects of MT-7716 in the Rat Central Amygdala

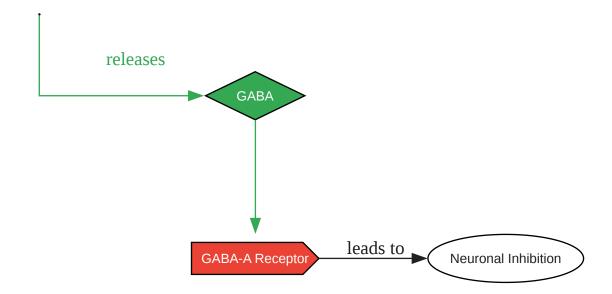
Experimental Condition	MT-7716 Concentration	Key Findings	Reference
Evoked GABAA receptor-mediated inhibitory postsynaptic potentials (IPSPs)	100-1000 nM	Dose-dependent decrease in IPSP amplitude.	[8][9]
Paired-pulse facilitation (PPF) ratio	250 nM	Increased PPF ratio, suggesting a presynaptic site of action (decreased GABA release).	[8]
Miniature inhibitory postsynaptic currents (mIPSCs)	Not specified in snippets	Decreased the frequency of mIPSCs, further supporting a presynaptic mechanism.	[8][9]
Ethanol-induced augmentation of evoked IPSPs	500 nM	Prevented the increase in evoked IPSPs caused by ethanol.	[8][9]

Signaling Pathway of MT-7716 in the Central Amygdala

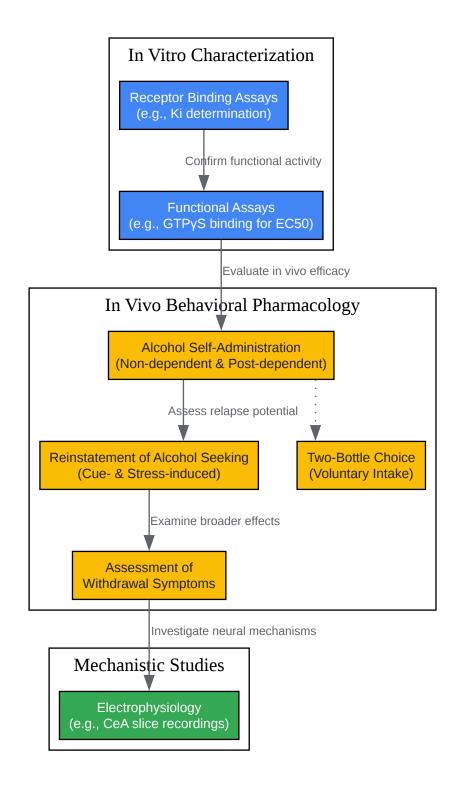
The following diagram illustrates the proposed mechanism of action of MT-7716 in modulating GABAergic transmission in the CeA in the context of alcohol's effects.











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